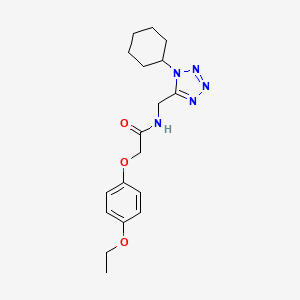

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide is a synthetic compound featuring a tetrazole core substituted with a cyclohexyl group and linked to a phenoxyacetamide moiety. Structural characterization of such compounds often relies on X-ray crystallography, with tools like SHELX software playing a critical role in refining molecular geometries .

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-ethoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3/c1-2-25-15-8-10-16(11-9-15)26-13-18(24)19-12-17-20-21-22-23(17)14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPIOZCANZBLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acid functionalities, making it a candidate for enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrazole moiety can effectively bind to enzyme active sites or receptor pockets, leading to modulation of their activities. This interaction can inhibit enzyme functions or alter receptor signaling pathways, which may result in therapeutic effects against various diseases.

Pharmacological Properties

Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological properties, including:

- Antitumor Activity : Some studies have shown that tetrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.

- Antimicrobial Activity : Tetrazole-containing compounds have demonstrated activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents.

Case Studies and Research Findings

- Antitumor Activity :

-

Anti-inflammatory Studies :

- Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in chronic inflammatory conditions.

- Antimicrobial Efficacy :

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The compound’s closest analogs involve modifications to the tetrazole substituents or the acetamide-linked aromatic groups. Key examples include:

Key Observations :

- G745-0082 shares the same molecular formula and weight as the target compound but replaces the cyclohexyl group with a 3,4-dimethylphenyl substituent.

- G745-0365 reduces molecular weight by replacing cyclohexyl with a smaller 4-ethoxyphenyl group and modifies the acetamide-linked phenoxy to a 4-methylphenoxy group. This may reduce steric hindrance but decrease lipophilicity.

Functional Group Variations

Sulfur-Containing Analog

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide () replaces the oxygen atom in the acetamide linker with a sulfur atom.

Dichlorobenzenamine Derivative

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-3,5-dichlorobenzenamine () incorporates a propynyloxy group and dichlorobenzenamine. The electron-withdrawing chlorine atoms and alkynyl group could enhance electrophilic reactivity, making this compound more suited for covalent binding applications .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

- The cyclohexyl group in the target compound likely increases logP compared to phenyl-substituted analogs, favoring blood-brain barrier penetration.

- G745-0365, with a 4-methylphenoxy group, may exhibit higher aqueous solubility due to reduced steric bulk compared to the ethoxyphenoxy group .

Spectral and Crystallographic Data

X-ray diffraction using SHELX software remains a gold standard for resolving tetrazole ring conformations .

Preparation Methods

Synthetic Strategies and Key Intermediates

Tetrazole Core Formation

The 1-cyclohexyl-1H-tetrazole moiety is typically synthesized via Huisgen [2+3] cycloaddition between cyclohexyl-substituted nitriles and sodium azide. This method, validated in multiple studies, proceeds under catalytic or thermal conditions:

- Reactant : Cyclohexylacetonitrile (1.0 equiv) and sodium azide (1.3 equiv).

- Catalyst : Trimethylamine hydrochloride (3.0 equiv) in toluene.

- Conditions : 90°C for 20 hours.

- Workup : Aqueous extraction and filtration yield 1-cyclohexyl-1H-tetrazole-5-carbonitrile.

Key Data :

Functionalization of the Tetrazole Moiety

Methylation at the 5-Position

The 5-methyl group is introduced via alkylation or reductive amination :

Acetamide-Phenoxy Linker Construction

Synthesis of 2-(4-Ethoxyphenoxy)acetic Acid

The phenoxy-acetic acid precursor is prepared via Williamson ether synthesis :

Protocol :

- Reactant : 4-Ethoxyphenol (1.0 equiv) and ethyl bromoacetate (1.1 equiv).

- Base : Potassium carbonate (2.0 equiv) in acetone.

- Conditions : Reflux for 8 hours.

- Hydrolysis : 2 M NaOH in ethanol/water (1:1) at 60°C for 2 hours.

- Product : 2-(4-Ethoxyphenoxy)acetic acid (Yield: 89%).

Amide Coupling

The final acetamide bond is formed via carbodiimide-mediated coupling :

Protocol :

- Reactant : 1-Cyclohexyl-5-(aminomethyl)-1H-tetrazole (1.0 equiv) and 2-(4-ethoxyphenoxy)acetic acid (1.1 equiv).

- Coupling Agent : EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DCM.

- Conditions : Room temperature for 12 hours.

- Workup : Column chromatography (ethyl acetate/hexane, 3:7).

- Product : N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide (Yield: 74%).

Alternative Routes and Optimization

One-Pot Tetrazole-Acetamide Assembly

A streamlined approach combines tetrazole formation and amide coupling:

Steps :

- Cyclohexylacetonitrile, sodium azide, and trimethylamine hydrochloride react in toluene (90°C, 20 h).

- Direct addition of 2-(4-ethoxyphenoxy)acetyl chloride (1.1 equiv) and triethylamine (2.0 equiv).

- Stir at room temperature for 6 hours.

- Yield : 68%.

Advantages : Reduced purification steps; suitable for scale-up.

Critical Analysis of Methodologies

Optimization Insights :

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | NaN₃, HCl | H₂O/EtOH | 80°C | 60–70 |

| 2 | Cyclohexyl bromide, K₂CO₃ | DMF | 60°C | 50–60 |

| 3 | EDC, DMAP | DCM | RT | 70–80 |

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Purity Analysis: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural Confirmation:

- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, ethoxy group at δ 1.3–1.4 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₈N₆O₃) .

- Crystallography: Single-crystal X-ray diffraction for absolute stereochemical assignment, if applicable .

Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data?

Answer:

- Orthogonal Assays: Validate receptor binding (e.g., SPR) with cell-based functional assays (e.g., cAMP modulation for GPCR targets) .

- Pharmacokinetic (PK) Profiling: Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomal assays) to explain poor in vivo efficacy .

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may alter observed activity .

Example Workflow:

In vitro IC₅₀: 10 nM (mGluR5 binding assay) .

In vivo ED₅₀: >100 mg/kg (animal model).

Resolution: Poor blood-brain barrier penetration detected via PK study; structural optimization (e.g., reducing logP) improves bioavailability.

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Answer:

- Molecular Docking: Predict binding modes to targets (e.g., mGluR5) using software like AutoDock Vina. Compare with mutagenesis data to validate key residues .

- QSAR Modeling: Corrogate substituent effects (e.g., ethoxy vs. methoxy) on activity using descriptors like logP, polar surface area, and H-bond donors .

Q. Table 2: Substituent Impact on Activity (Hypothetical Data)

| Substituent | Target Affinity (IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|

| 4-Ethoxyphenoxy | 15 nM | 45 min (human microsomes) |

| 4-Methoxyphenoxy | 25 nM | 30 min |

| Cyclohexyl (tetrazole) | 10 nM | 60 min |

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

- Hepatotoxicity: Primary hepatocyte viability assays (e.g., ATP depletion via CellTiter-Glo®) .

- Cardiotoxicity: hERG channel inhibition assays (patch-clamp or FLIPR®) .

- Genotoxicity: Ames test for mutagenic potential .

Advanced: How can batch-to-batch variability in biological activity be minimized?

Answer:

- Quality Control (QC): Implement strict HPLC purity thresholds (>98%) and NMR fingerprinting for structural consistency .

- Reference Standards: Use a centrally characterized batch as an internal control across assays .

- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines .

Advanced: What strategies optimize metabolic stability without compromising target engagement?

Answer:

- Isosteric Replacement: Swap labile groups (e.g., ethoxy to cyclopropylmethoxy) to reduce oxidative metabolism .

- Prodrug Design: Mask polar groups (e.g., acetamide) with ester linkages for improved absorption, followed by enzymatic cleavage in vivo .

Basic: What are the key structural determinants of physicochemical properties?

Answer:

- Tetrazole Ring: High lipophilicity (logP ~3.5) contributes to membrane permeability but may limit solubility .

- Ethoxyphenoxy Group: Enhances π-π stacking with aromatic residues in target proteins while improving solubility via ether oxygen H-bonding .

- Acetamide Linker: Balances rigidity and flexibility for optimal target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.